molecular formula C17H15ClN2O3S B11543653 ethyl 2-{[(5-chloro-2-thioxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoate

ethyl 2-{[(5-chloro-2-thioxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoate

Cat. No.: B11543653
M. Wt: 362.8 g/mol
InChI Key: FOOAZAWHIBTXHA-UHFFFAOYSA-N
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Description

ETHYL 2-{[(5-CHLORO-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)METHYL]AMINO}BENZOATE is a complex organic compound that features a benzoxazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[(5-CHLORO-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)METHYL]AMINO}BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 5-chloro-2-mercaptobenzoxazole with ethyl 2-aminobenzoate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[(5-CHLORO-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)METHYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzoxazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted derivatives.

Scientific Research Applications

ETHYL 2-{[(5-CHLORO-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)METHYL]AMINO}BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-{[(5-CHLORO-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)METHYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The benzoxazole ring system is known to interact with various biological targets, potentially disrupting cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-{[(5-CHLORO-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)METHYL]AMINO}BENZOATE: shares similarities with other benzoxazole derivatives, such as:

Uniqueness

The uniqueness of ETHYL 2-{[(5-CHLORO-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)METHYL]AMINO}BENZOATE lies in its specific substitution pattern and the presence of both a benzoxazole ring and an ethyl ester group. This combination of functional groups imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H15ClN2O3S

Molecular Weight

362.8 g/mol

IUPAC Name

ethyl 2-[(5-chloro-2-sulfanylidene-1,3-benzoxazol-3-yl)methylamino]benzoate

InChI

InChI=1S/C17H15ClN2O3S/c1-2-22-16(21)12-5-3-4-6-13(12)19-10-20-14-9-11(18)7-8-15(14)23-17(20)24/h3-9,19H,2,10H2,1H3

InChI Key

FOOAZAWHIBTXHA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NCN2C3=C(C=CC(=C3)Cl)OC2=S

Origin of Product

United States

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